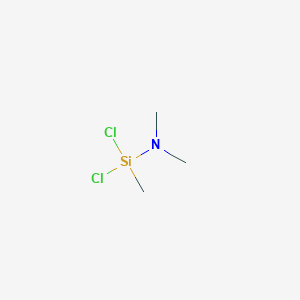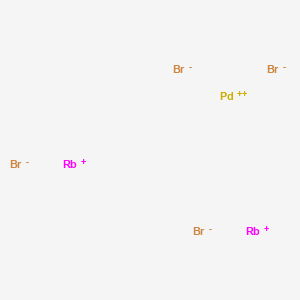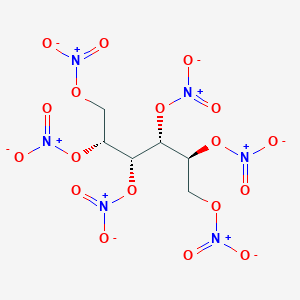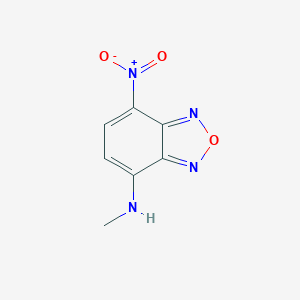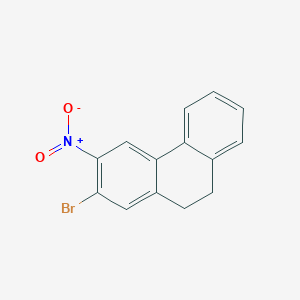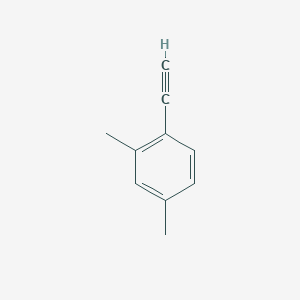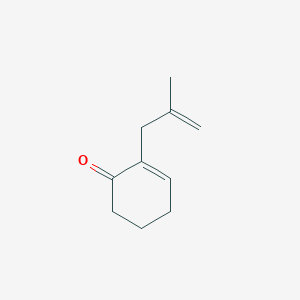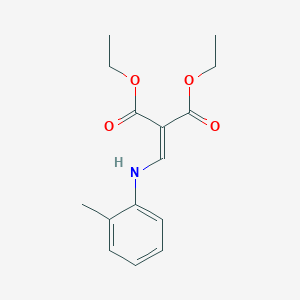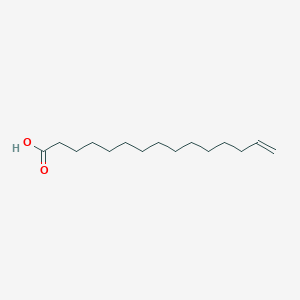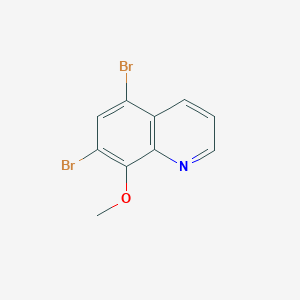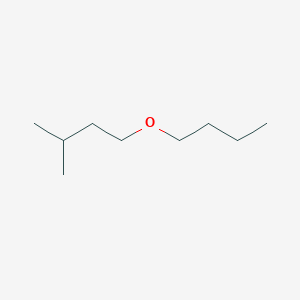
1-Butoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-methylbutane, also known as tert-amyl butyl ether (TABE), is a colorless, clear liquid that is commonly used as a solvent in various industrial applications. It is a member of the group of chemicals known as oxygenates, which are used as fuel additives to enhance the performance of gasoline. The chemical formula for TABE is C9H20O, and it has a molecular weight of 144.26 g/mol.
Wirkmechanismus
The mechanism of action of TABE is not fully understood, but it is believed to act as a polar aprotic solvent. This means that it can dissolve polar and nonpolar compounds without undergoing any chemical reaction. TABE has a high boiling point and low viscosity, which makes it an ideal solvent for a wide range of applications.
Biochemical and Physiological Effects:
TABE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also toxic if ingested and can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TABE as a solvent in lab experiments is its high boiling point, which allows it to be used at high temperatures without evaporating. It also has a low viscosity, which makes it easy to handle and transfer. However, one of the main limitations is its toxicity, which requires special handling and disposal procedures.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding TABE. One area is its use as a solvent in the production of biofuels. TABE has been found to be an effective solvent for the extraction of biofuels from algae and other biomass sources. Another area of research is its use as a solvent in the production of pharmaceuticals. TABE has been found to be an effective solvent for the extraction and purification of certain drugs. Finally, there is potential for the use of TABE as a fuel additive in gasoline. Studies have shown that the addition of TABE to gasoline can improve fuel efficiency and reduce emissions.
Synthesemethoden
TABE can be synthesized through the reaction between 1-Butoxy-3-methylbutane alcohol and butanol in the presence of a catalyst, such as sulfuric acid. This process is known as esterification, and it results in the formation of TABE and water as byproducts. The reaction can be represented by the following equation:
1-Butoxy-3-methylbutane alcohol + butanol ⇌ TABE + water
Wissenschaftliche Forschungsanwendungen
TABE has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a solvent in organic chemistry. TABE has been found to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. It is also used as a solvent in the production of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
17071-52-2 |
|---|---|
Produktname |
1-Butoxy-3-methylbutane |
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
1-butoxy-3-methylbutane |
InChI |
InChI=1S/C9H20O/c1-4-5-7-10-8-6-9(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
NMLLTHLOSVNFMY-UHFFFAOYSA-N |
SMILES |
CCCCOCCC(C)C |
Kanonische SMILES |
CCCCOCCC(C)C |
Synonyme |
Butylisopentyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



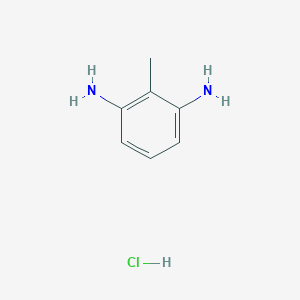
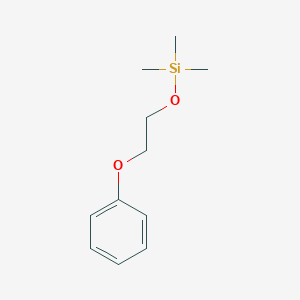
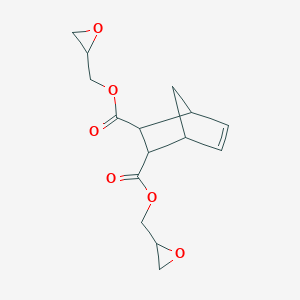
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
